molecular formula C18H16ClN5O B2797219 (1-(4-chlorophenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)(pyrrolidin-1-yl)methanone CAS No. 1326919-75-8

(1-(4-chlorophenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)(pyrrolidin-1-yl)methanone

Cat. No.: B2797219
CAS No.: 1326919-75-8
M. Wt: 353.81
InChI Key: AVHOXLQMJZKMOY-UHFFFAOYSA-N
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Description

The compound (1-(4-chlorophenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)(pyrrolidin-1-yl)methanone features a 1,2,3-triazole core substituted with a 4-chlorophenyl group at position 1 and a pyridin-3-yl group at position 5. The methanone bridge connects the triazole to a pyrrolidine ring. This structure combines aromatic, heterocyclic, and aliphatic components, which are common in bioactive molecules targeting enzymes or receptors. The 4-chlorophenyl group enhances lipophilicity, while the pyridine and triazole moieties contribute to hydrogen bonding and π-π stacking interactions.

Properties

IUPAC Name

[1-(4-chlorophenyl)-5-pyridin-3-yltriazol-4-yl]-pyrrolidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClN5O/c19-14-5-7-15(8-6-14)24-17(13-4-3-9-20-12-13)16(21-22-24)18(25)23-10-1-2-11-23/h3-9,12H,1-2,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVHOXLQMJZKMOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)C2=C(N(N=N2)C3=CC=C(C=C3)Cl)C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (1-(4-chlorophenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)(pyrrolidin-1-yl)methanone is a member of the triazole family, which has gained attention for its diverse biological activities, particularly in the fields of oncology and anti-inflammatory therapies. This article reviews the current understanding of its biological activity, including anticancer properties, mechanisms of action, and potential therapeutic applications.

The structure of the compound features a triazole ring fused with a pyridine and chlorophenyl moiety, linked to a pyrrolidine ring. This unique arrangement is believed to contribute to its biological efficacy through multiple mechanisms:

  • Triazole Ring : Known for its role in inhibiting various enzymes and receptors.
  • Pyridine Moiety : Often associated with enhanced solubility and interaction with biological targets.
  • Chlorophenyl Group : May enhance lipophilicity and receptor binding affinity.

Anticancer Activity

Recent studies have highlighted the compound's potent anticancer activity against various cancer cell lines. The following table summarizes key findings related to its cytotoxic effects:

Cell LineIC50 (µM)Mechanism of Action
PC-3 (Prostate)0.67Induction of apoptosis
HCT-116 (Colon)0.80Inhibition of cell proliferation
ACHN (Renal)0.87Targeting EGFR signaling pathways

These values indicate that the compound exhibits significant cytotoxicity, comparable to established chemotherapeutics .

Case Studies

A notable study conducted by Arafa et al. evaluated several derivatives of triazole compounds, including the target compound. The results demonstrated that it effectively inhibited growth in multiple cancer cell lines, with particular efficacy noted in leukemia and breast cancer models .

In another research effort, the compound was tested against Axl kinase, a known target in cancer therapy. It exhibited an IC50 value of 0.010 µM, indicating exceptional potency in inhibiting this pathway .

Mechanistic Insights

The biological activity of this compound is attributed to its ability to induce apoptosis through various pathways:

  • EGFR Inhibition : The compound has shown potential in blocking epidermal growth factor receptor (EGFR), which is crucial in tumor growth and progression.
  • Cell Cycle Arrest : Studies suggest that it may cause G0/G1 phase arrest in cancer cells, leading to reduced proliferation rates.

Comparison with Similar Compounds

Structural Features

The following compounds share structural similarities with the target molecule, differing in substituents, core rings, or functional groups:

Compound Name Core Structure Key Substituents Molecular Formula Reference
Target Compound 1,2,3-Triazole 4-Chlorophenyl, pyridin-3-yl, pyrrolidinyl-methanone Likely C₁₉H₁₅ClN₆O -
(2S)-2-(4-Chlorophenyl)pyrrolidin-1-ylmethanone Pyrazolo[3,4-b]pyridine 4-Chlorophenyl, pyrrolidinyl-methanone, methyl C₁₈H₁₇ClN₄O [14]
(4-Chlorophenyl)-[5-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-pyrazol-1-yl]-methanone Pyrazole 4-Chlorophenyl, 3-chloro-5-(trifluoromethyl)pyridin-2-yl C₁₇H₁₀Cl₂F₃N₃O [13]
1-(4-Chlorophenyl)-3-[1-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-1H-pyrazol-3-yl]-pyridazin-4-one Pyridazinone 4-Chlorophenyl, trifluoromethyl, pyridin-2-yl, pyrazole C₁₉H₁₀Cl₂F₃N₅O [16]
(4-Chlorophenyl){3-[4-(3-methyl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl]pyrrolidin-1-yl}methanone 1,2,3-Triazole + 1,2,4-oxadiazole 4-Chlorophenyl, 3-methyl-1,2,4-oxadiazol-5-yl, pyrrolidinyl-methanone Likely C₁₈H₁₅ClN₆O₂ [8]

Key Observations :

  • Triazole vs.
  • Halogenation : The 4-chlorophenyl group is conserved in most analogs, but trifluoromethyl (in ) adds enhanced lipophilicity and metabolic stability.
  • Methanone Bridge: The pyrrolidinyl-methanone linker in the target compound and contrasts with direct aryl-aryl bonds in , altering conformational flexibility.

Physicochemical Properties

Property Target Compound [(2S)-2-(4-Chlorophenyl)pyrrolidin-1-yl]methanone (4-Chlorophenyl)-pyrazolyl-methanone Pyridazinone Derivative
Molecular Weight ~385 g/mol (estimated) 356.8 g/mol 402.2 g/mol 452.2 g/mol
LogP (Predicted) ~2.8 ~2.5 ~3.9 (due to CF₃) ~4.1
Water Solubility Low Moderate Very low Very low
Hydrogen Bond Acceptors 6 4 5 7

Key Observations :

  • The trifluoromethyl group in and increases LogP, reducing aqueous solubility but improving membrane permeability.

Q & A

Q. What are the standard synthetic routes for synthesizing this compound, and how are intermediates characterized?

The synthesis of triazole-pyrrolidinone hybrids typically involves multi-step reactions, including:

  • Click Chemistry : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form the 1,2,3-triazole core. For example, azides derived from 4-chlorophenyl precursors can react with pyrrolidinone-containing alkynes under reflux conditions in solvents like xylene .
  • Characterization : Intermediates are analyzed via ¹H/¹³C NMR (to confirm regioselectivity of triazole formation), IR spectroscopy (to track functional groups like carbonyls), and mass spectrometry (to verify molecular weight). Purification often employs recrystallization from methanol or column chromatography .

Q. Which spectroscopic techniques are essential for confirming the compound’s structure?

  • NMR Spectroscopy : ¹H NMR identifies aromatic protons (e.g., pyridin-3-yl and 4-chlorophenyl groups) and pyrrolidine CH₂ groups. ¹³C NMR confirms carbonyl (C=O) and triazole carbon signals .
  • Mass Spectrometry : High-resolution MS (HRMS) validates the molecular formula (e.g., [M+H]⁺ ion).
  • X-ray Crystallography : Used to resolve ambiguities in regiochemistry or stereochemistry, as demonstrated for structurally related pyrazolone derivatives .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity?

  • Solvent and Temperature : Refluxing in xylene (135–140°C) with chloranil as an oxidizing agent improves cyclization efficiency for triazole formation . Lower yields in polar solvents (e.g., DMF) suggest solvent polarity impacts reaction kinetics.
  • Catalyst Screening : Copper(I) iodide in CuAAC may require optimization (e.g., 10 mol% vs. 5 mol%) to balance reaction rate and byproduct formation .
  • Scalability : Continuous flow reactors enable large-scale synthesis with controlled parameters (residence time, pressure) to enhance reproducibility .

Q. How can contradictions in biological activity data across studies be resolved?

  • Dosage and Assay Variability : Discrepancies in IC₅₀ values may arise from differences in cell lines (e.g., HEK293 vs. HeLa) or assay protocols (e.g., MTT vs. ATP-based viability tests). Standardizing protocols across labs is critical .
  • Metabolic Stability : Conflicting in vivo results may stem from variations in metabolic degradation. Researchers should perform microsomal stability assays (e.g., liver microsomes + NADPH) to assess compound half-life .

Q. What computational methods support the analysis of structure-activity relationships (SAR)?

  • Docking Studies : Molecular docking (e.g., AutoDock Vina) predicts binding modes to targets like kinase enzymes. For example, the pyridinyl-triazole moiety may interact with ATP-binding pockets via π-π stacking .
  • DFT Calculations : Density functional theory optimizes the compound’s geometry and calculates electrostatic potential maps to rationalize reactivity .

Q. How can impurities or byproducts be identified and mitigated during synthesis?

  • HPLC-MS : Reverse-phase HPLC with MS detection identifies common byproducts (e.g., des-chloro derivatives or uncyclized intermediates).
  • Reaction Monitoring : In-situ FTIR tracks carbonyl intermediates to minimize over-oxidation .

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